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Compound of Interest

Compound Name: Amprotropine

Cat. No.: B086649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and mechanism of action of amprotropine. Amprotropine, a synthetic anticholinergic agent, is

the 3-(diethylamino)-2,2-dimethylpropyl ester of tropic acid. This document details its

physicochemical characteristics, provides a step-by-step synthesis protocol, and elucidates its

interaction with muscarinic acetylcholine receptors and the subsequent signaling pathways. All

quantitative data is presented in tabular format for clarity, and key experimental and logical

workflows are visualized using DOT language diagrams.

Chemical Properties of Amprotropine
Amprotropine is a well-characterized small molecule with the following chemical and physical

properties.
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Property Value Source(s)

IUPAC Name

3-(diethylamino)-2,2-

dimethylpropyl 3-hydroxy-2-

phenylpropanoate

[1]

CAS Number 148-32-3 [1]

Molecular Formula C₁₈H₂₉NO₃ [1][2]

Molecular Weight 307.43 g/mol [1][2]

Appearance Solid powder [1]

Boiling Point 415.3 °C at 760 mmHg [3]

Density 1.037 g/cm³ [3]

Flash Point 205 °C [3]

Water Solubility (logS) -2.88 [4]

Octanol/Water Partition

Coefficient (logP)
2.674 [4]

pKa
Data not available in the

search results

Synthesis of Amprotropine
The synthesis of amprotropine is a multi-step process that involves the preparation of two key

precursors, tropic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol, followed by their

esterification.

Synthesis of Precursors
2.1.1. Tropic Acid Synthesis via Ivanov Reaction

Tropic acid can be synthesized from phenylacetic acid and formaldehyde using an Ivanov

reaction.

Experimental Protocol:
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Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a

mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere

(e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Isopropyl

chloride is added dropwise to initiate the Grignard reaction. After the formation of

isopropylmagnesium chloride, a solution of phenylacetic acid in dry benzene or toluene is

added slowly. The reaction mixture is stirred and heated to reflux to form the Ivanov

reagent (a magnesium salt of phenylacetic acid dianion).

Reaction with Formaldehyde: The Ivanov reagent is then cooled, and paraformaldehyde is

added portionwise. The reaction mixture is stirred at room temperature and then refluxed.

Hydrolysis and Extraction: The reaction is quenched by the addition of dilute sulfuric acid.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent

(e.g., diethyl ether). The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield

crude tropic acid.

Purification: The crude product is purified by recrystallization from a suitable solvent

system (e.g., benzene/heptane) to afford pure tropic acid.

2.1.2. Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol

The synthesis of this amino alcohol can be achieved through various routes, often starting from

isobutyraldehyde.

Experimental Protocol (Conceptual, based on related syntheses):

Mannich-type Reaction: Isobutyraldehyde is reacted with diethylamine and formaldehyde

in a suitable solvent. This reaction forms 3-(diethylamino)-2,2-dimethylpropanal.

Reduction: The resulting amino aldehyde is then reduced to the corresponding alcohol. A

suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride

(LiAlH₄), is used in an appropriate solvent (e.g., ethanol for NaBH₄, diethyl ether or THF

for LiAlH₄).

Work-up and Purification: After the reduction is complete, the reaction is carefully

quenched (e.g., with water or dilute acid). The product is then extracted into an organic
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solvent, washed, dried, and purified by distillation under reduced pressure to yield 3-

(diethylamino)-2,2-dimethyl-1-propanol.

Final Esterification Step: Synthesis of Amprotropine
The final step is the esterification of tropic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. A

common method for such esterifications is the Fischer-Speier esterification or activation of the

carboxylic acid.

Experimental Protocol (Adapted from related esterifications):

Acid Chloride Formation: Tropic acid is converted to its more reactive acid chloride

derivative. This can be achieved by reacting tropic acid with a chlorinating agent such as

thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g.,

dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The excess

chlorinating agent and solvent are removed under reduced pressure.

Esterification: The freshly prepared tropic acid chloride is dissolved in a dry, non-protic

solvent like DCM. A solution of 3-(diethylamino)-2,2-dimethyl-1-propanol in the same

solvent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A

non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the

HCl generated during the reaction.

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is washed successively

with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, saturated aqueous

sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts,

and finally with brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated under reduced pressure. The crude amprotropine is then purified

by column chromatography on silica gel or by recrystallization from a suitable solvent to

yield the final product.

Synthesis Workflow
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Caption: Synthetic pathway of Amprotropine.

Mechanism of Action and Signaling Pathway
Amprotropine functions as an anticholinergic agent, specifically a muscarinic antagonist.[5] It

exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine

(ACh) to muscarinic acetylcholine receptors (mAChRs) on the surface of effector cells.[1][6]

This blockade prevents the initiation of the downstream signaling cascades normally triggered

by ACh.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into

five subtypes (M1-M5). These subtypes are coupled to different G-proteins and activate distinct
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signaling pathways. The primary signaling pathways affected by amprotropine's antagonism

are:

M1, M3, and M5 Receptor Blockade: These receptors are typically coupled to Gq/11

proteins. Their activation by ACh leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃)

and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the

endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with

the increased intracellular Ca²⁺, activates protein kinase C (PKC). By blocking these

receptors, amprotropine prevents this cascade, leading to a decrease in intracellular

calcium levels and reduced PKC activity.

M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Their

activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels and reduced protein kinase A (PKA) activity. Gi/o activation can also lead to

the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing

hyperpolarization of the cell membrane. Amprotropine's antagonism of M2 and M4

receptors would prevent these inhibitory effects, potentially leading to increased adenylyl

cyclase activity and membrane depolarization.

The overall physiological effects of amprotropine are a consequence of this widespread

blockade of parasympathetic stimulation in various organs, leading to effects such as smooth

muscle relaxation, reduced glandular secretions, and effects on the central nervous system.

Signaling Pathway Diagram
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Caption: Amprotropine's antagonistic action on muscarinic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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